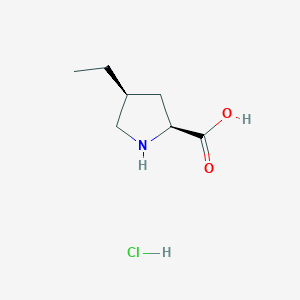

(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride: is a chiral compound with significant applications in various fields of scientific research. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring. This can be achieved through various methods, including the cyclization of appropriate precursors.

Ethylation: The introduction of the ethyl group at the 4-position of the pyrrolidine ring is a crucial step. This can be done using ethylating agents under controlled conditions.

Carboxylation: The carboxylic acid group is introduced at the 2-position of the pyrrolidine ring. This step often involves the use of carboxylating reagents and catalysts.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: (2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid;hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

The compound has been utilized in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders due to its ability to act as a chiral building block. For instance, it has been explored in the synthesis of derivatives that exhibit potential neuroprotective effects.

- Case Study: A study highlighted the synthesis of a series of pyrrolidine derivatives based on (2S,4S)-4-ethylpyrrolidine-2-carboxylic acid, which showed promising activity against neurodegenerative diseases in preclinical models.

1.2 Antiviral Agents

Recent research has indicated that (2S,4S)-4-ethylpyrrolidine-2-carboxylic acid; hydrochloride can serve as an intermediate in the synthesis of antiviral agents. Its derivatives have been linked to the development of drugs targeting Hepatitis C virus (HCV).

- Case Study: The compound was used in the design of a chiral separation process for an important intermediate in the anti-HCV drug Velpatasvir, showcasing its utility in green manufacturing processes .

Organic Synthesis

2.1 Chiral Synthesis

The compound plays a crucial role in asymmetric synthesis due to its chiral nature. It is often employed as a precursor for synthesizing other chiral compounds, which are essential in drug development.

- Table 1: Chiral Compounds Derived from (2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid

| Compound Name | Application Area | Synthesis Method |

|---|---|---|

| Pyrrolidine Derivative A | Neuroprotective agents | Asymmetric synthesis from (2S,4S) precursor |

| Pyrrolidine Derivative B | Antiviral agents | Coupling reactions with other chiral reagents |

| Pyrrolidine Derivative C | Anticancer agents | Multi-step synthesis involving catalytic methods |

2.2 Total Synthesis of Natural Products

The compound has been utilized in total syntheses of complex natural products. Its structural features enable efficient construction of pyrrolidine rings through various synthetic pathways.

- Case Study: The total synthesis of acromelic acids A and B involved using (2S,4S)-4-ethylpyrrolidine-2-carboxylic acid as a key intermediate, demonstrating its significance in synthesizing biologically active natural products .

Biochemical Applications

3.1 Enzyme Inhibition Studies

Research indicates that derivatives of (2S,4S)-4-ethylpyrrolidine-2-carboxylic acid have potential as enzyme inhibitors. Their structural similarity to natural substrates allows them to interact effectively with target enzymes.

Mécanisme D'action

The mechanism of

Activité Biologique

(2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid; hydrochloride is a compound belonging to the pyrrolidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with an ethyl group at the 4-position and a carboxylic acid functional group at the 2-position. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.

Mechanisms of Biological Activity

Research indicates that (2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid exhibits several mechanisms of action:

- Neuroprotective Effects : This compound has been linked to neuroprotection in various models of neurodegenerative diseases. Its structure allows it to interact with neurotransmitter systems, potentially modulating excitatory and inhibitory signals in the brain.

- Anticancer Properties : Preliminary studies suggest that (2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid may inhibit cancer cell proliferation. The compound has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving the downregulation of nutrient transporters and modulation of metabolic pathways .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, which could be beneficial in conditions such as obesity and diabetes where metabolic dysregulation is a concern .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of (2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid led to significant improvements in cognitive function following induced neurodegeneration. The compound was found to reduce oxidative stress markers and enhance synaptic plasticity, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study: Anticancer Activity

In vitro studies have shown that (2S,4S)-4-Ethylpyrrolidine-2-carboxylic acid can significantly reduce the viability of various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the activation of apoptotic pathways and the downregulation of nutrient transporters essential for cancer cell survival .

Propriétés

IUPAC Name |

(2S,4S)-4-ethylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKACOYRQMJGQP-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(NC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H](NC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.